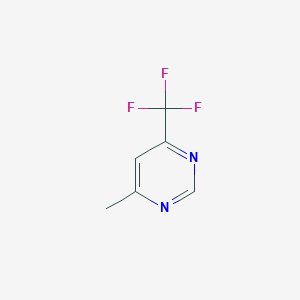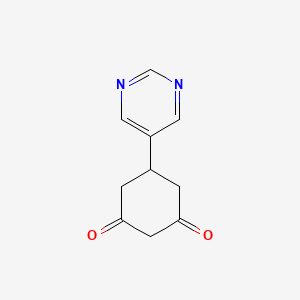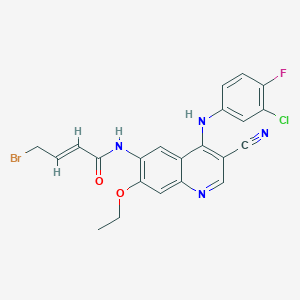![molecular formula C18H24N2O5 B13090560 tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate: is a complex organic compound with the molecular formula C18H24N2O5 This compound is characterized by the presence of a tert-butyl carbamate group, a morpholine ring, and a formylbenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-(4-formylbenzoyl)morpholine under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: It is investigated for its ability to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. The morpholine ring can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- tert-Butyl N-(4-ethynylphenyl)carbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison: tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate is unique due to the presence of the formylbenzoyl group and the morpholine ring. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds. For example, tert-Butyl N-(4-ethynylphenyl)carbamate lacks the formyl group, which limits its ability to undergo certain chemical reactions. Similarly, tert-Butyl N-(4,4-diethoxybutyl)carbamate and tert-Butyl (4-bromobutyl)carbamate have different substituents, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C18H24N2O5 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-(4-formylbenzoyl)morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)19-10-15-11-20(8-9-24-15)16(22)14-6-4-13(12-21)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,19,23) |
Clave InChI |
HPVPHQFFCQWGLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CN(CCO1)C(=O)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)
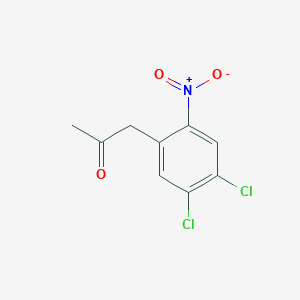
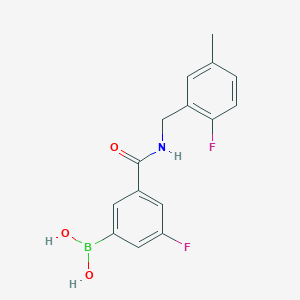
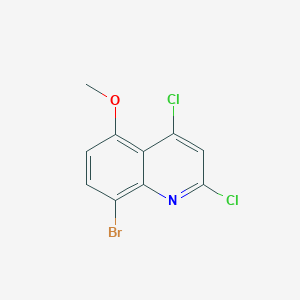
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)
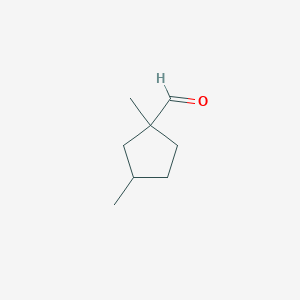
![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)
